molecular formula C19H15NO5 B5286494 dimethyl 5-[(3-phenyl-2-propynoyl)amino]isophthalate

dimethyl 5-[(3-phenyl-2-propynoyl)amino]isophthalate

Cat. No.: B5286494
M. Wt: 337.3 g/mol
InChI Key: MUDAROPFUMXUBK-UHFFFAOYSA-N
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Description

Dimethyl 5-[(3-phenyl-2-propynoyl)amino]isophthalate is an organic compound with the molecular formula C19H15NO5 It is a derivative of isophthalic acid and features a phenyl group attached to a propynoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-[(3-phenyl-2-propynoyl)amino]isophthalate typically involves the reaction of dimethyl isophthalate with 3-phenyl-2-propynoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(3-phenyl-2-propynoyl)amino]isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propynoyl group to an alkene or alkane.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Dimethyl 5-[(3-phenyl-2-propynoyl)amino]isophthalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of dimethyl 5-[(3-phenyl-2-propynoyl)amino]isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate: Similar structure but with a propanoyl group instead of a propynoyl group.

    Dimethyl 5-[(3-phenyl-2-propenoyl)amino]isophthalate: Contains a propenoyl group instead of a propynoyl group.

Uniqueness

Dimethyl 5-[(3-phenyl-2-propynoyl)amino]isophthalate is unique due to the presence of the propynoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

dimethyl 5-(3-phenylprop-2-ynoylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-24-18(22)14-10-15(19(23)25-2)12-16(11-14)20-17(21)9-8-13-6-4-3-5-7-13/h3-7,10-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDAROPFUMXUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C#CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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